molecular formula C21H25NO B1229538 3,5-Dimethyl-2,6-bis(4-methylphenyl)piperidin-4-one

3,5-Dimethyl-2,6-bis(4-methylphenyl)piperidin-4-one

Cat. No.: B1229538
M. Wt: 307.4 g/mol
InChI Key: ORKDRKWSOGIHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-2,6-bis(4-methylphenyl)-4-piperidinone is a member of piperidines.

Scientific Research Applications

NMR Spectral Applications

Impact on NMR Spectra by Ortho Substitution Ortho substitution in piperidin-4-ones, such as 3,5-Dimethyl-2,6-bis(4-methylphenyl)piperidin-4-one, significantly impacts the NMR spectral data, especially in the proton NMR spectrum. It affects the deshielding of various protons and alters the conformation of the molecule, showcasing the compound's potential in studying stereochemical properties and molecular configurations (Dineshkumar & Parthiban, 2018).

NMR Spectral Study of Piperidin-4-ones The NMR spectral data of various piperidin-4-one derivatives, including the 3,5-Dimethyl variant, offer valuable insights into the molecule's configuration and conformation. The research underscores the importance of magnetic anisotropic effects and the potential for long-range 1H-1H coupling, providing a deeper understanding of the molecule's structural characteristics (Rajeswari & Pandiarajan, 2011).

Electrochemical Applications

Cyclic Voltametric Study The cyclic voltametric study of semicarbazone derivatives of N-hydroxy-3,5-dimethyl-2,6-bis(p-methylphenyl)piperidin-4-one provides insights into irreversible reduction reactions. This study establishes the structural and electrochemical properties of the compound, further enhancing its application in studying antibacterial properties (VeeramaliniJ & Baskar, 2017).

Antioxidant Applications

Synthesis and Antioxidant Potency The synthesis of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one and its antioxidant efficacy demonstrate the compound's potential in biomedical applications. The molecule's unique NMR spectral characteristics and its potent antioxidant properties highlight its relevance in therapeutic and medicinal chemistry (Dineshkumar & Parthiban, 2022).

Properties

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

3,5-dimethyl-2,6-bis(4-methylphenyl)piperidin-4-one

InChI

InChI=1S/C21H25NO/c1-13-5-9-17(10-6-13)19-15(3)21(23)16(4)20(22-19)18-11-7-14(2)8-12-18/h5-12,15-16,19-20,22H,1-4H3

InChI Key

ORKDRKWSOGIHNW-UHFFFAOYSA-N

SMILES

CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C

Canonical SMILES

CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C

solubility

0.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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